![molecular formula C12H22O4 B13911284 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane CAS No. 727986-30-3](/img/structure/B13911284.png)
2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane is a chemical compound with a complex structure that includes multiple ethoxy groups and a prop-2-en-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane typically involves the reaction of prop-2-en-1-ol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of nucleophilic substitution reactions, resulting in the formation of the desired compound. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of high-purity reactants and optimized reaction conditions is crucial to achieve high yields and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-azido-2-{2-[2-(prop-2-en-1-yloxy)ethoxy]ethoxy}ethane: Similar structure but contains an azido group instead of an oxane ring.
2-[2-(prop-2-ynyloxy)ethoxy]ethanol: Contains a prop-2-ynyloxy group instead of a prop-2-en-1-yloxy group.
Octaethylene glycol: Similar ethoxy chain structure but lacks the prop-2-en-1-yloxy group.
Propiedades
Número CAS |
727986-30-3 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
2-[2-(2-prop-2-enoxyethoxy)ethoxy]oxane |
InChI |
InChI=1S/C12H22O4/c1-2-6-13-8-9-14-10-11-16-12-5-3-4-7-15-12/h2,12H,1,3-11H2 |
Clave InChI |
JWLPCUGPIDRGEV-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCCOCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


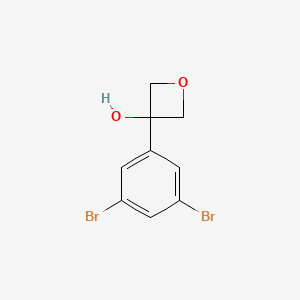
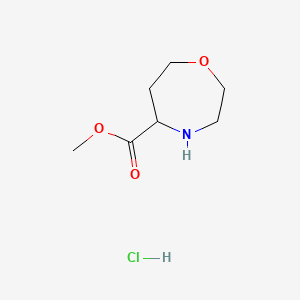
![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)

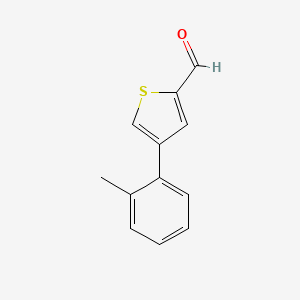
![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)

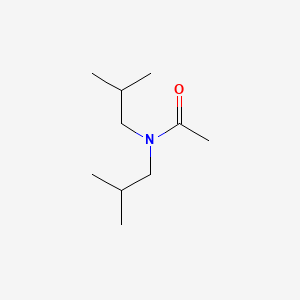
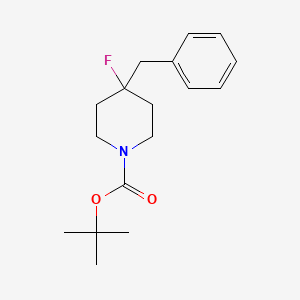
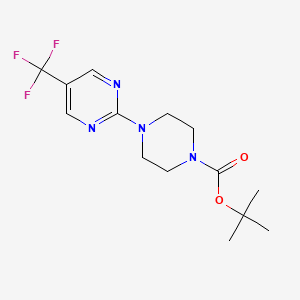
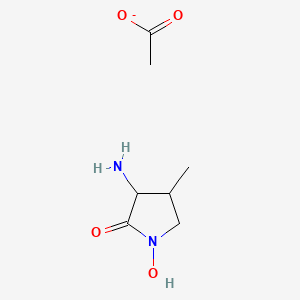
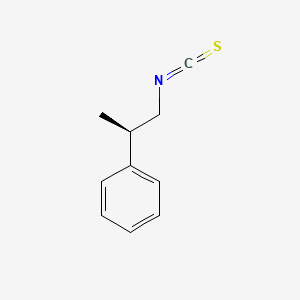
![4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol](/img/structure/B13911282.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B13911288.png)
